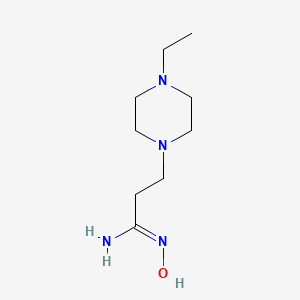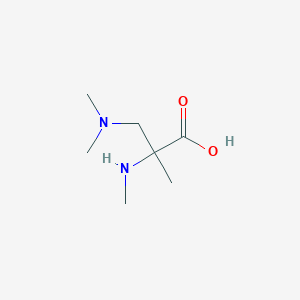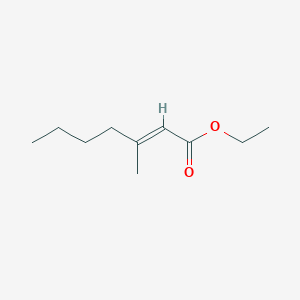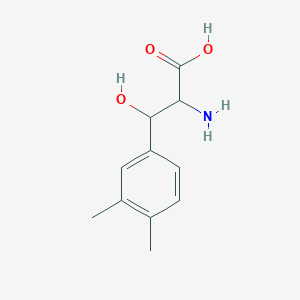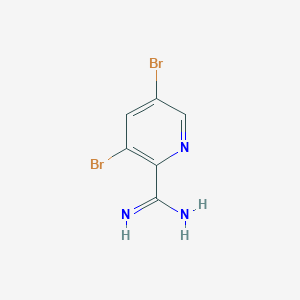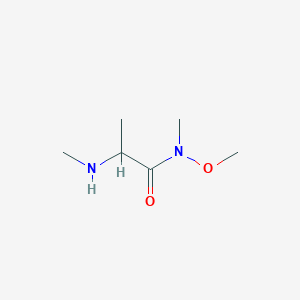
tert-butyl1-(2-aminoethyl)-1H-imidazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate typically involves the reaction of 1H-imidazole-5-carboxylic acid with tert-butyl chloroformate and 2-aminoethylamine. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction can be summarized as follows:
Step 1: Protection of the carboxylic acid group by reacting 1H-imidazole-5-carboxylic acid with tert-butyl chloroformate in the presence of a base.
Step 2: Introduction of the aminoethyl group by reacting the protected intermediate with 2-aminoethylamine.
Industrial Production Methods
Industrial production of tert-butyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted imidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include imidazole N-oxides, amine derivatives, and various substituted imidazole compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex imidazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the development of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of tert-butyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate
- Tert-butyl 1-(2-aminoethyl)-1H-imidazole-2-carboxylate
- Tert-butyl 1-(2-aminoethyl)-1H-imidazole-3-carboxylate
Uniqueness
Tert-butyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate is unique due to its specific substitution pattern on the imidazole ring, which can influence its chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C10H17N3O2 |
|---|---|
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
tert-butyl 3-(2-aminoethyl)imidazole-4-carboxylate |
InChI |
InChI=1S/C10H17N3O2/c1-10(2,3)15-9(14)8-6-12-7-13(8)5-4-11/h6-7H,4-5,11H2,1-3H3 |
InChI-Schlüssel |
PNIYTAYOXMDZDG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=CN=CN1CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



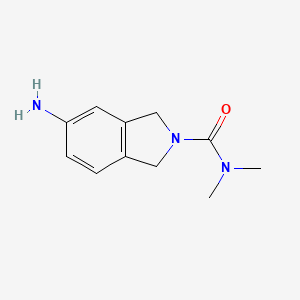

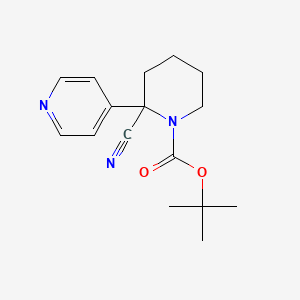
amino}acetic acid hydrochloride](/img/structure/B13520280.png)
